molecular formula C9H18ClNO2 B1463101 (1-Ethyl-4-piperidinyl)acetic acid hydrochloride CAS No. 1185412-62-7

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Cat. No. B1463101
M. Wt: 207.7 g/mol
InChI Key: YTFOXKINKMRSQH-UHFFFAOYSA-N
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Description

“(1-Ethyl-4-piperidinyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1185412-62-7 . It has a molecular weight of 207.7 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(1-Ethyl-4-piperidinyl)acetic acid hydrochloride” is 1S/C9H17NO2.ClH/c1-2-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(1-Ethyl-4-piperidinyl)acetic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 207.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.

Scientific Research Applications

Results

Application 2: Development of Central Nervous System Agents

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Application 3: Creation of Diagnostic Agents

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Application 4: Agricultural Chemical Synthesis

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Application 5: Material Science Research

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Application 6: Analytical Chemistry Techniques

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Application 7: Catalyst in Organic Synthesis

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Application 8: Research in Peptide Synthesis

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Application 9: Neurotransmitter Research

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Application 10: Polymer Additive

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Application 11: Chemical Sensing Technology

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Application 12: Bioconjugation Techniques

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Application 13: Synthesis of Piperidine Derivatives

Summary of Application

Recent advances in the synthesis of piperidine derivatives have highlighted the importance of compounds like (1-Ethyl-4-piperidinyl)acetic acid hydrochloride. These derivatives are present in numerous pharmaceuticals and alkaloids .

Methods of Application: The compound is involved in intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results: The development of these derivatives has significant implications for the pharmaceutical industry, with potential applications in drug discovery and biological evaluation .

Application 14: Chemical Synthesis and Chromatography

Summary of Application

Methods of Application: It serves as a standard in chromatographic methods and participates in chemical reactions as a reagent or intermediate .

Results: Its utilization in these fields contributes to the refinement of synthesis techniques and the enhancement of chromatographic analyses .

Safety And Hazards

The safety data sheet (SDS) for “(1-Ethyl-4-piperidinyl)acetic acid hydrochloride” provides important information about the safe handling of this compound . It’s crucial to follow all safety guidelines when working with this compound to prevent exposure and potential harm.

properties

IUPAC Name

2-(1-ethylpiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFOXKINKMRSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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